molecular formula C17H21N3O3 B6571847 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-69-7

3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6571847
CAS No.: 1021261-69-7
M. Wt: 315.37 g/mol
InChI Key: SCYKKMQXHWHXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.15829154 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4It’s structurally similar to spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat is known for its unique two-way internal absorption and transport properties, enabling it to be transported to any part of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves .

Mode of Action

The specific mode of action for 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Given its structural similarity to spirotetramat , it may share similar modes of action. Spirotetramat is known for its unique two-way internal absorption and transport properties .

Biochemical Pathways

The specific biochemical pathways affected by 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Related compounds have been shown to have anticonvulsant activity , suggesting that they may interact with biochemical pathways related to neuronal signaling and seizure regulation.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Given its structural similarity to spirotetramat , it may share similar pharmacokinetic properties. Spirotetramat is known for its unique two-way internal absorption and transport properties , suggesting it may have good bioavailability.

Result of Action

The specific molecular and cellular effects of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Related compounds have been shown to have anticonvulsant activity , suggesting that they may have a regulatory effect on the central nervous system.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound , is known for its long-lasting efficacy and can effectively control pests for as long as two months , suggesting that it may be stable under various environmental conditions.

Properties

IUPAC Name

3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-20-15(22)17(18-16(20)23)8-10-19(11-9-17)14(21)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYKKMQXHWHXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.